2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a dimethyl chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The brominated phenyl compound is then reacted with methanol in the presence of a base like sodium hydroxide to introduce the methoxy group.
Coumarin Formation: The key chromen-2-one structure is formed through a Pechmann condensation reaction, where a phenol derivative reacts with a β-keto ester in the presence of a strong acid like sulfuric acid.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction using acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its chromen-2-one structure.
Mechanism of Action
The mechanism of action of 2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
- 2-[7-[(2-Fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
- 2-[7-[(2-Iodophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Uniqueness
Compared to similar compounds, 2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
2-[7-[(2-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-11-14-7-8-17(25-10-13-5-3-4-6-16(13)21)12(2)19(14)26-20(24)15(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVCXTJFAHGQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.